molecular formula C₂₀H₂₀O₂ B1163796 17α-Dihydro-17β-ethynyl-equillenin

17α-Dihydro-17β-ethynyl-equillenin

Cat. No.: B1163796
M. Wt: 292.37
Attention: For research use only. Not for human or veterinary use.
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Description

17α-Dihydro-17β-ethynyl-Equillenin, also known chemically as (13S,14S,17S)-17-Ethynyl-13-methyl-12,13,14,15,16,17-hexahydro-11H-cyclopenta[a]phenanthrene-3,17-diol, is a high-purity compound intended for use as a reference standard in pharmaceutical research and development . This product serves a critical role in the quality control (QC) and quality assurance (QA) processes during the commercial production of Ethinylestradiol and its related formulations . It is specifically designed for applications such as analytical method development, method validation (AMV), and is a key material for Abbreviated New Drug Application (ANDA) filings to regulatory bodies like the FDA . The compound is also utilized in toxicity studies to ensure the safety profile of the final drug product . As a research reagent, this product is supplied with comprehensive characterization data to support your work. This data package typically includes 1H-NMR, Mass Spectrometry, HPLC, IR, TGA, and a detailed Certificate of Analysis (CoA) that specifies purity and potency, ensuring full traceability and compliance with regulatory requirements . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₂₀H₂₀O₂

Molecular Weight

292.37

Synonyms

(13S,14S,17S)-17-Ethynyl-13-methyl-12,13,14,15,16,17-hexahydro-11H-cyclopenta[a]phenanthrene-3,17-diol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Molecular Differences

Below is a comparative analysis of 17α-dihydro-17β-ethynyl-equillenin with two related compounds:

Property This compound 17-Methyl-17α-dihydroequillenin Ethinylestradiol
Molecular Formula C₂₀H₂₀O₂ C₁₉H₂₂O₂ C₂₀H₂₄O₂
Molecular Weight (g/mol) 292.37 282.38 296.40
Substituent at C17 17β-ethynyl 17α-methyl 17α-ethynyl
Parent Structure Equillenin Equillenin Estradiol
Key Modifications Dihydro saturation at 17α Dihydro saturation at 17α Unsaturated backbone
Reported Interactions Estrogen receptor binding (inferred) 2 chemical interactions noted ERα/ERβ agonist activity
Source
Key Observations :
  • Substituent Impact : The 17β-ethynyl group in this compound introduces steric and electronic differences compared to the 17α-methyl group in 17-methyl-17α-dihydroequillenin. This likely alters receptor binding kinetics and metabolic stability .
  • Backbone Differences : Ethinylestradiol, derived from estradiol, lacks the equillenin backbone, resulting in distinct pharmacokinetic profiles. The dihydro modification in equillenin derivatives may reduce oxidative metabolism .

Pharmacological and Biochemical Comparisons

Receptor Binding Affinity
  • Estrogen Receptor (ER) Selectivity : Ethynyl substituents generally enhance ER binding due to increased hydrophobic interactions. However, the equillenin backbone may confer partial antagonism or tissue-selective effects compared to ethinylestradiol .

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